Pyrrolo[1,2-a]pyrazine-4-carbaldehyde
Description
Structure
2D Structure
Properties
IUPAC Name |
pyrrolo[1,2-a]pyrazine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-8-5-9-4-7-2-1-3-10(7)8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOSPDXZJOXFJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C=NC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445281 | |
| Record name | Pyrrolo[1,2-a]pyrazine-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116758-05-5 | |
| Record name | Pyrrolo[1,2-a]pyrazine-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Biological Activities
Anticancer Activity:
Pyrrolo[1,2-a]pyrazine derivatives have demonstrated significant anticancer properties. For instance, compounds derived from this scaffold have been explored for their ability to inhibit specific kinases involved in cancer progression, such as c-Met. One notable derivative has shown effectiveness in preclinical trials against several cancer types, including non-small cell lung cancer and renal cell carcinoma .
Antifungal and Antibacterial Properties:
Research has indicated that pyrrolo[1,2-a]pyrazine compounds possess antifungal activity against various Candida species and exhibit antibacterial effects against gram-negative bacteria. These properties make them potential candidates for developing new antimicrobial agents .
Neurological Effects:
Studies have suggested that derivatives of pyrrolo[1,2-a]pyrazine may act as anxiolytic agents and modulators of glutamate receptors, indicating their potential use in treating anxiety disorders and other neurological conditions .
Case Study 1: Anticancer Research
A study published in 2020 investigated a series of pyrrolo[1,2-a]pyrazine derivatives for their anticancer properties. The results indicated that certain modifications at the 4-position significantly enhanced the inhibitory effects on cancer cell lines. The most promising compounds were further evaluated for pharmacokinetic properties in vivo, demonstrating favorable absorption and metabolism profiles .
Case Study 2: Antifungal Activity
In a comprehensive evaluation of antifungal agents, pyrrolo[1,2-a]pyrazine derivatives were tested against clinical isolates of Candida species. The study found that specific brominated derivatives exhibited potent antifungal activity with minimal cytotoxicity to human cells. This suggests a viable pathway for developing new antifungal treatments .
Case Study 3: Neurological Modulation
Research exploring the effects of pyrrolo[1,2-a]pyrazines on glutamate receptors revealed that certain derivatives acted as non-competitive antagonists of mGluR5 receptors. This activity points to their potential use in treating conditions related to glutamate dysregulation, such as schizophrenia and depression .
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | Target/Pathway | Observed Effect |
|---|---|---|---|
| Anticancer | PF-04217903 | c-Met kinase inhibition | Potent growth inhibition |
| Antifungal | Brominated pyrrolo derivative | Candida species | Significant antifungal activity |
| Neurological | mGluR5 antagonist | Glutamate receptor modulation | Anxiolytic effects |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between Pyrrolo[1,2-a]pyrazine-4-carbaldehyde and related heterocycles:
Pharmacokinetic and Mechanistic Insights
Q & A
Basic: What are the common synthetic routes for Pyrrolo[1,2-a]pyrazine-4-carbaldehyde?
The compound is typically synthesized via cyclization or cross-coupling strategies. A widely used method involves base-catalyzed intramolecular cyclization of N-propargyl(pyrrolyl)aminoenones derived from 2-(acylethynyl)pyrroles and propargylamine (Cs₂CO₃ as base, 80°C, 12 hours), yielding pyrrolo[1,2-a]pyrazine derivatives in one step . Alternative routes include palladium-catalyzed direct C6 arylation of preformed pyrrolo[1,2-a]pyrazines with aryl bromides, enabling diversity-oriented library synthesis .
Advanced: How can reaction conditions be optimized for regioselective functionalization of the pyrrolo[1,2-a]pyrazine core?
Regioselectivity in functionalization (e.g., C-H activation or cross-coupling) depends on catalyst choice and directing groups. For example:
- Pd(OAc)₂/XPhos catalytic systems enable selective C3 arylation under microwave irradiation (120°C, 2 hours) .
- Electrophilic formylation at C4 can be achieved using POCl₃/DMF (Vilsmeier-Haack conditions), with yields >75% .
- Catalyst-free approaches, such as bromopyruvate-mediated cyclization , offer an alternative for constructing fused quinoxaline derivatives under mild conditions (room temperature, 24 hours) .
Basic: What analytical techniques are critical for characterizing this compound derivatives?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substitution patterns.
- GC-MS or HPLC for purity assessment, especially for bioactive derivatives .
- FT-IR to identify functional groups like carbonyls (C=O stretch ~1700 cm⁻¹) .
- X-ray crystallography for resolving ambiguities in stereochemistry or tautomerism .
Advanced: How can researchers resolve contradictions in spectral data for pyrrolo[1,2-a]pyrazine derivatives?
Discrepancies often arise from tautomerism or solvate formation. For example:
- Dynamic NMR experiments (variable-temperature ¹H NMR) can identify tautomeric equilibria in hexahydropyrrolo[1,2-a]pyrazine-diones .
- High-resolution mass spectrometry (HRMS) distinguishes between isobaric structures, such as regioisomeric arylated products .
- Computational methods (DFT calculations) validate proposed structures by comparing experimental and theoretical NMR chemical shifts .
Basic: What biological activities have been reported for pyrrolo[1,2-a]pyrazine derivatives?
- Antimicrobial activity : Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives from Bacillus tequilensis MSI45 show efficacy against multidrug-resistant Staphylococcus aureus (MIC = 8 µg/mL) .
- Antioxidant activity : Hexahydro derivatives isolated from Streptomyces sp. MUSC 149T exhibit DPPH radical scavenging (IC₅₀ = 35 µM) .
Advanced: How can structure-activity relationships (SAR) guide the design of bioactive pyrrolo[1,2-a]pyrazine derivatives?
Key SAR insights include:
- C3 substitution : Alkyl chains (e.g., 2-methylpropyl) enhance antimicrobial activity, while aryl groups improve antioxidant capacity .
- Ring saturation : Hexahydro derivatives (e.g., pyrrolo[1,2-a]pyrazine-1,4-diones) exhibit higher bioactivity than unsaturated analogs due to improved solubility and stability .
- Functional group tuning : Introducing electron-withdrawing groups (e.g., -CF₃) at C4 increases metabolic stability in pharmacokinetic studies .
Basic: What strategies are used to construct pyrrolo[1,2-a]pyrazine hybrid scaffolds?
Hybridization with benzo[d]imidazole or quinoxaline cores is achieved via:
- Double cyclization : Sequential base-mediated N-alkylation and dehydrative cyclization using 2-bromoacetophenones .
- Tandem iminium cyclization/Smiles rearrangement : Reactions between pyridinyloxyacetaldehydes and amines, catalyzed by TFA or TiCl₄, yield pyrido[2,3-e]pyrrolo[1,2-a]pyrazines .
Advanced: How can computational methods aid in optimizing pyrrolo[1,2-a]pyrazine synthesis?
- DFT-based mechanistic studies clarify reaction pathways, such as the role of Cs₂CO₃ in facilitating intramolecular cyclization via deprotonation .
- Docking simulations identify binding modes of antimicrobial derivatives with bacterial targets (e.g., S. aureus DNA gyrase) to prioritize synthetic targets .
Basic: What are the challenges in scaling up pyrrolo[1,2-a]pyrazine synthesis?
- Catalyst cost : Pd-based systems require ligand optimization (e.g., XPhos) to reduce metal loading .
- Purification : Chromatographic separation is often needed for regioisomeric mixtures, increasing process complexity .
Advanced: How can isotopic labeling (e.g., ¹⁷O) support mechanistic studies of pyrrolo[1,2-a]pyrazine reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
